molecular formula C23H23FN2O3S B2690373 N-(2,4-dimethylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005303-04-7

N-(2,4-dimethylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2690373
CAS No.: 1005303-04-7
M. Wt: 426.51
InChI Key: QHWUQRLFGREVOV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetically designed small molecule provided for non-human research applications. This compound features a complex structure integrating multiple pharmacologically relevant motifs, including a 2,4-dimethylphenyl acetamide group and a 4-oxopyridine core modified with a (4-fluorophenyl)thio)methyl moiety. Such molecular architectures are of significant interest in early-stage drug discovery and chemical biology for exploring novel biological pathways . The presence of the pyridinone core and a sulfide (thioether) linker suggests potential for diverse biochemical interactions, potentially functioning as a key intermediate in the synthesis of more complex molecules or as a tool compound for probing enzyme targets. Researchers value these types of compounds for developing new therapeutic agents, as heterocyclic structures like pyridine and acetamide derivatives are known to contribute to various pharmacological activities . This product is strictly for research use by qualified professionals and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-15-4-9-20(16(2)10-15)25-23(28)13-26-12-22(29-3)21(27)11-18(26)14-30-19-7-5-17(24)6-8-19/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWUQRLFGREVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Fluorophenyl Thioether: This step involves the nucleophilic substitution of a fluorophenyl thiol with a suitable leaving group on the pyridinone core.

    Attachment of the Dimethylphenyl Group: The final step involves the acylation of the pyridinone core with 2,4-dimethylphenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

N-(2,4-dimethylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide serves as a building block for synthesizing more complex molecules. Its distinct structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Reaction TypeDescriptionCommon Reagents
OxidationConverts to sulfoxides or sulfonesHydrogen peroxide
ReductionConverts carbonyl groups to alcoholsLithium aluminum hydride
SubstitutionNucleophilic or electrophilic substitutionsHalogens, nitrating agents

Biology

In biological research, this compound is being investigated for its potential activities such as enzyme inhibition and receptor binding. The interactions at the molecular level may lead to significant biological effects, making it a subject of interest in pharmacology.

Medicine

The compound has shown promise in medicinal chemistry, particularly regarding its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may modulate specific molecular targets involved in disease pathways.

Industry

In industrial applications, this compound can be utilized in developing new materials or as a precursor in chemical manufacturing processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
    • Study Reference: Investigations into structure-activity relationships (SAR) have demonstrated that modifications to the molecular structure can enhance anticancer efficacy.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways associated with disease progression.
    • Study Reference: Enzyme assays reveal that certain derivatives significantly reduce enzyme activity compared to controls.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Pyridinone vs. Quinazolinone: The target compound’s pyridinone core (4-oxopyridin-1(4H)-yl) differs from quinazolinone derivatives (e.g., 2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl–acetamide in ). Quinazolinones are associated with anti-inflammatory activity via COX-2 inhibition, while pyridinones may exhibit distinct binding modes due to reduced ring rigidity and altered hydrogen-bonding capacity .
  • Pyridinone vs. Pyrimidoindole: N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () features a fused pyrimidoindole system. This larger, planar structure may enhance DNA intercalation but reduce bioavailability compared to the target’s pyridinone core .

Substituent Effects

  • Thioether Groups: The 4-fluorophenyl thioether in the target compound contrasts with 4,6-dimethylpyrimidin-2-yl thioether ().
  • Chlorophenyl vs. Fluorophenyl :
    Chlorine substituents (e.g., N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide in ) confer higher lipophilicity and steric bulk compared to fluorine. Fluorine’s smaller size and stronger C–F bonds may improve target selectivity and reduce off-target interactions .

  • Methoxy vs. Piperazine :
    The target’s 5-methoxy group differs from piperazine-containing analogs (e.g., compounds in ). Piperazine enhances solubility via basic nitrogen but may introduce metabolic liabilities, whereas methoxy groups improve metabolic stability .

Anti-Inflammatory Activity

  • The quinazolinone-acetamide hybrid in exhibited COX-2 inhibition (IC50 = 116.73 mmol/kg) with low ulcerogenicity. The target compound’s pyridinone core and fluorophenyl thioether may modulate COX-2 selectivity differently, warranting enzymatic assays .

Anticonvulsant Potential

  • N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () was synthesized for anticonvulsant studies. The target’s fluorine substitution could enhance blood-brain barrier penetration compared to chlorine analogs .

Metabolic Stability

  • Fluorine in the target compound likely reduces oxidative metabolism compared to 4-ethylphenyl () or chlorophenyl () groups, which are prone to CYP450-mediated dealkylation or hydroxylation .

Physicochemical Data

Property Target Compound Analog () Quinazolinone ()
Core Structure Pyridinone Pyridinone Quinazolinone
Key Substituent 4-Fluorophenyl thioether 4,6-Dimethylpyrimidinyl thioether 2,4-Dichlorophenoxy
Molecular Weight (g/mol) ~400 (estimated) ~420 (estimated) ~500 (reported)
LogP (Predicted) ~3.5 ~4.0 ~4.2
Metabolic Stability High (fluorine) Moderate (methyl groups) Low (chlorine)

Biological Activity

N-(2,4-dimethylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Composition

The molecular formula of this compound is C23H23FN2O3SC_{23}H_{23}FN_{2}O_{3}S, with a molecular weight of 426.5 g/mol. The compound features multiple functional groups, including a thioether and a pyridine derivative, which are significant for its biological activity.

PropertyValue
Molecular FormulaC23H23FN2O3S
Molecular Weight426.5 g/mol
CAS Number1005303-04-7

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and C6 (glioma) through various mechanisms including caspase activation and DNA synthesis inhibition .

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Similar compounds have been observed to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Inhibition of Tumor Growth : In vivo studies suggest that such compounds can inhibit tumor growth in animal models.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the phenyl and pyridine rings significantly affect the biological activity of the compound. For example:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups such as fluorine enhances anticancer activity by increasing the compound's lipophilicity and interaction with cellular targets.
  • Pyridine Derivatives : The methoxy group on the pyridine ring contributes to increased potency against tumor cells due to enhanced electron donation properties.

Case Studies

  • Evren et al. (2019) synthesized novel thiazole derivatives and tested them against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The study demonstrated strong selectivity and significant anticancer activity with IC50 values lower than 20 µM for specific derivatives .
  • A study published in 2022 highlighted the synthesis of thiazole-integrated compounds that exhibited median effective doses (ED50) as low as 18.4 mg/kg in animal models for anticonvulsant activity, suggesting potential dual therapeutic roles .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2,4-dimethylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

Thioether formation : React 4-fluorothiophenol with a bromomethylpyridinone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether moiety .

Acetamide coupling : Use EDC/HOBt or HATU-mediated coupling to attach the N-(2,4-dimethylphenyl)acetamide group to the pyridinone scaffold .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water yields high-purity product .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Assign aromatic protons using 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyridinone and phenyl regions .
  • X-ray crystallography : Single-crystal analysis confirms bond angles, dihedral angles, and hydrogen bonding patterns (e.g., C=O···H–N interactions in the pyridinone ring) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula with <1 ppm error .

Q. How can researchers resolve contradictory data on the compound’s inhibitory activity across different kinase assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration, pH). Design experiments to:

Standardize assay parameters : Use consistent ATP levels (1 mM) and buffer systems (HEPES pH 7.5) .

Validate off-target effects : Perform counter-screens against structurally related kinases (e.g., PIM1, CDK2) .

Molecular docking : Compare binding poses in kinase active sites using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonding with the pyridinone C=O) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer : Address metabolic soft spots identified via LC-MS/MS microsomal studies:
  • Thioether oxidation : Introduce electron-withdrawing groups (e.g., CF₃) on the 4-fluorophenyl ring to reduce CYP450-mediated sulfoxide formation .
  • Pyridinone methylation : Replace the 5-methoxy group with a methyl group to block demethylation pathways .
  • Formulation : Use PEGylated liposomes to enhance plasma half-life in rodent models .

Q. How to design structure-activity relationship (SAR) studies focusing on the thioether moiety?

  • Methodological Answer : Synthesize analogs with systematic modifications:
  • Vary substituents : Replace 4-fluorophenyl with 4-Cl, 4-CF₃, or heteroaromatic groups (e.g., pyridyl) .
  • Bioisosteric replacement : Substitute –S– with –O– or –CH₂– to assess steric/electronic effects .
  • Activity testing : Use a panel of cancer cell lines (e.g., HCT-116, MCF-7) and measure IC₅₀ values. Correlate potency with computed parameters (e.g., Hammett σ values) .

Data Contradiction Analysis

Q. Why do computational predictions (e.g., LogP) conflict with experimental measurements?

  • Resolution Strategy :
  • Re-evaluate force fields : Use quantum mechanical calculations (DFT/B3LYP) to refine solvation models instead of relying on classical methods like Molinspiration .
  • Experimental validation : Measure LogP via shake-flask assays at pH 7.4 to account for ionization effects .

Methodological Best Practices

  • Synthetic Scale-Up : Use flow chemistry for thioether formation to mitigate exothermic risks and improve yield (>80%) .
  • Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) to grow diffraction-quality crystals .

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